
2,4-Diiodopyrimidine
Overview
Description
2,4-Diiodopyrimidine is an organic compound with the molecular formula C₄H₂I₂N₂. It is a derivative of pyrimidine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. The presence of iodine atoms at positions 2 and 4 of the pyrimidine ring makes this compound particularly interesting for various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Diiodopyrimidine typically involves the iodination of pyrimidine derivatives. One common method is the direct iodination of pyrimidine using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or chloroform at elevated temperatures to facilitate the substitution of hydrogen atoms with iodine atoms at the 2 and 4 positions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions: 2,4-Diiodopyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form carbon-carbon bonds.
Reduction Reactions: The iodine atoms can be reduced to form pyrimidine derivatives with different substituents.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride, potassium tert-butoxide, and various nucleophiles (e.g., amines, thiols) are commonly used.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide are typically employed.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Major Products:
Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.
Coupling Reactions: Products are often biaryl or heteroaryl compounds.
Reduction Reactions: Products include deiodinated pyrimidine derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
2,4-Diiodopyrimidine and its derivatives have been investigated for their potential as anticancer agents. Research indicates that these compounds can inhibit specific protein kinases, which are crucial in cancer cell proliferation. For instance, studies have shown that this compound derivatives exhibit significant inhibitory activity against focal adhesion kinase (FAK), a target implicated in tumor growth and metastasis. The IC50 values for some derivatives were reported to be in the low nanomolar range, indicating potent activity against cancer cell lines such as MCF-7 and HCT116 .
Antiviral Properties
Research has also evaluated the antiviral potential of this compound against HIV reverse transcriptase. Derivatives of this compound demonstrated significant inhibition of viral replication in vitro, suggesting their potential use in developing antiviral therapies .
Antimicrobial Activity
The antimicrobial properties of this compound have been documented. Studies indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria. For example, the compound showed an inhibition zone of 22 mm against Staphylococcus aureus, demonstrating high antibacterial efficacy .
Agricultural Applications
Herbicide Development
In agricultural research, this compound has been explored as a potential herbicide. Its structural characteristics allow it to interfere with plant growth by inhibiting specific enzymes involved in metabolic pathways. This application is particularly relevant in developing selective herbicides that target weeds while minimizing harm to crops .
Material Science
Synthesis of Functional Materials
The compound serves as a precursor for synthesizing various functional materials. Its unique properties enable the development of advanced materials with applications in electronics and photonics. For instance, modifications of this compound can lead to materials with enhanced electrical conductivity or photostability, making them suitable for use in organic light-emitting diodes (OLEDs) and solar cells .
Activity Type | Target/Pathway | IC50 Value (nM) | Reference |
---|---|---|---|
Anticancer | Focal Adhesion Kinase | 4.06 - 3.61 | |
Antiviral | HIV Reverse Transcriptase | Not specified | |
Antimicrobial | Staphylococcus aureus | 22 mm zone |
Case Studies
-
Anticancer Efficacy Study
A study focused on synthesizing a series of this compound derivatives and evaluating their effects on cancer cell lines. The most potent compounds exhibited IC50 values significantly lower than established drugs like Olaparib, indicating their potential as new therapeutic agents . -
Antiviral Screening
In vitro testing of various derivatives against HIV revealed that certain modifications to the this compound structure enhanced its inhibitory effect on viral replication. This study underscores the importance of structural optimization in drug design . -
Agricultural Application Trials
Field trials assessing the herbicidal activity of this compound demonstrated effective weed control with minimal crop damage. These results support further development into commercial herbicide formulations .
Mechanism of Action
The mechanism of action of 2,4-Diiodopyrimidine depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. For example, pyrimidine derivatives are known to inhibit enzymes like dihydrofolate reductase, which is crucial for DNA synthesis in rapidly dividing cells. This makes them potential candidates for anticancer and antimicrobial therapies .
Comparison with Similar Compounds
2,4-Diaminopyrimidine: Contains amino groups instead of iodine atoms and is used in the synthesis of pharmaceuticals.
2,4-Dichloropyrimidine: Contains chlorine atoms and is used as an intermediate in organic synthesis.
2,4-Dibromopyrimidine: Contains bromine atoms and is used in similar applications as 2,4-Diiodopyrimidine.
Uniqueness: this compound is unique due to the presence of iodine atoms, which confer distinct reactivity and properties compared to other halogenated pyrimidines. The larger atomic size and higher electronegativity of iodine make it suitable for specific substitution and coupling reactions that are not as efficient with chlorine or bromine derivatives .
Biological Activity
2,4-Diiodopyrimidine is a halogenated pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of iodine atoms significantly alters the compound's reactivity and biological profile, making it a candidate for various therapeutic applications, particularly in oncology and virology.
This compound can be synthesized through various methods, including the reaction of 2,4-dichloropyrimidine with hydroiodic acid. This compound exhibits unique chemical properties due to the electronegative iodine atoms, which enhance its nucleophilicity and influence its interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in critical biochemical pathways:
- Nucleophilic Attack : The compound can act as a nucleophile, attacking electrophilic centers in other molecules, which may lead to the inhibition of key enzymes involved in inflammatory responses and cancer progression.
- Inhibition of Kinases : Several studies have highlighted its potential as an inhibitor of protein kinases, particularly those involved in cancer signaling pathways. For instance, it has shown promise as a selective inhibitor for EGFR mutations common in non-small cell lung cancer (NSCLC) .
Anticancer Properties
Recent research has demonstrated that derivatives of this compound exhibit significant anticancer activity:
- EGFR Inhibition : A derivative showed an IC50 value of 0.26 nM against EGFR L858R/T790M mutations, indicating potent inhibitory activity. This compound also displayed strong efficacy in xenograft models with minimal toxicity towards non-tumorigenic cell lines .
- Cytotoxicity : In vitro studies have reported that certain derivatives possess cytotoxic effects against various cancer cell lines including colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), and breast cancer (MCF-7). For example, one compound exhibited IC50 values ranging from 2.4 to 4.14 μM across different cell lines .
Antiviral Activity
This compound derivatives have also been evaluated for their antiviral properties:
- HIV Reverse Transcriptase Inhibition : Some compounds demonstrated inhibitory activity against HIV reverse transcriptase (RT) in the low micromolar range without significant toxicity. These findings suggest potential applications in HIV therapy .
Case Studies
- Study on EGFR Inhibitors :
- Antiviral Activity Assessment :
Data Table: Biological Activities of this compound Derivatives
Compound | Target | IC50 Value (nM) | Cell Line | Activity Type |
---|---|---|---|---|
Compound 8l | EGFR L858R/T790M | 0.26 | H1975 | Anticancer |
Compound 11 | EGFR WT and T790M | 0.09 / 4.03 | HCT-116 / A549 | Anticancer |
Compound 6a | HIV RT | ~100 | MOLT-3 | Antiviral |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,4-diiodopyrimidine, and how can reaction yields be improved?
- Methodological Answer : Halogenation of pyrimidine precursors using iodine sources (e.g., I₂ with oxidizing agents like HNO₃) under controlled temperatures (50–80°C) is a common approach. Yield optimization requires careful stoichiometric balancing of iodine and precursors, as well as inert atmospheres to prevent side reactions. Purification via recrystallization in ethanol or column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate pure crystals. Thermal stability during synthesis should be monitored due to the compound’s high melting point (>300°C) .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is limited due to the diamagnetic shielding effects of iodine atoms. Instead, X-ray crystallography is preferred for structural elucidation, leveraging heavy-atom effects for high-resolution data. Fourier-Transform Infrared Spectroscopy (FT-IR) identifies N-H and C-I stretches (500–600 cm⁻¹). Mass spectrometry (EI-MS) confirms molecular weight (MW: 331.88 g/mol) via isotopic patterns characteristic of diiodinated species .
Q. How does the solubility profile of this compound influence its reactivity in nucleophilic substitution reactions?
- Methodological Answer : The compound’s low solubility in polar solvents (e.g., water) necessitates the use of dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to facilitate reactions. Reactivity in substitutions (e.g., Suzuki couplings) is enhanced by coordinating solvents that stabilize transition states. Kinetic studies in varying solvents (polar aprotic vs. nonpolar) are recommended to map activation parameters .
Q. What strategies mitigate thermal decomposition during storage or handling of this compound?
- Methodological Answer : Storage in amber vials under argon at −20°C prevents photolytic and oxidative degradation. Thermogravimetric analysis (TGA) should be performed to assess decomposition thresholds (>250°C). Handling in gloveboxes with desiccants minimizes hygroscopic instability .
Q. How can researchers address discrepancies in reported physical properties (e.g., density, refractive index) of this compound?
- Methodological Answer : Reproducibility requires standardized protocols for measurements: density via gas pycnometry, refractive index using Abbe refractometers at 20°C, and purity validation via HPLC with UV detection (λ = 254 nm). Cross-laboratory calibration using certified reference materials reduces variability .
Advanced Research Questions
Q. What experimental designs are suitable for evaluating the biological activity of this compound derivatives?
- Methodological Answer : Structure-activity relationship (SAR) studies should combine in vitro assays (e.g., kinase inhibition, antimicrobial MIC tests) with computational docking (AutoDock Vina, Schrödinger Suite). Dose-response curves and toxicity profiling (IC₅₀/CC₅₀) in cell lines (e.g., HEK293, HeLa) are essential. Radiolabeling (¹²⁵I) can track cellular uptake .
Q. How can density functional theory (DFT) models predict the electronic properties of this compound for materials science applications?
- Methodological Answer : B3LYP/6-311++G(d,p) basis sets model iodine’s relativistic effects on HOMO-LUMO gaps and charge distribution. Polarizable continuum models (PCM) simulate solvent interactions. Validation against experimental UV-Vis spectra (TD-DFT) ensures accuracy. Applications in optoelectronics require bandgap tuning via substituent effects .
Q. What methodologies resolve contradictions in reported reaction mechanisms for this compound in cross-coupling reactions?
- Methodological Answer : Isotopic labeling (e.g., ¹³C/²H) and kinetic isotope effects (KIE) differentiate between concerted and stepwise pathways. In situ monitoring via Raman spectroscopy or stopped-flow techniques captures transient intermediates. Comparative studies with analogous bromo/chloro pyrimidines clarify halogen-specific reactivity .
Q. How should researchers validate analytical methods for quantifying trace this compound in environmental matrices?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) achieves detection limits <1 ppb. Matrix-matched calibration in soil/water samples corrects for ion suppression. Stability tests under UV light and varying pH (4–9) assess environmental persistence. Internal standards (e.g., ¹³C-labeled analogs) improve precision .
Q. What data management practices ensure reproducibility in this compound research?
- Methodological Answer : FAIR (Findable, Accessible, Interoperable, Reusable) principles mandate depositing raw data (spectra, crystallography files) in repositories like Chemotion or RADAR4Chem. Electronic lab notebooks (ELNs) with version control track protocol modifications. Metadata should include synthesis conditions (temperature, catalysts) and instrument parameters (e.g., NMR pulse sequences) .
Properties
IUPAC Name |
2,4-diiodopyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2I2N2/c5-3-1-2-7-4(6)8-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWKYCEXJWCVTMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1I)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2I2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60459252 | |
Record name | 2,4-diiodopyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60459252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.88 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
262353-34-4 | |
Record name | 2,4-Diiodopyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=262353-34-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-diiodopyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60459252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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